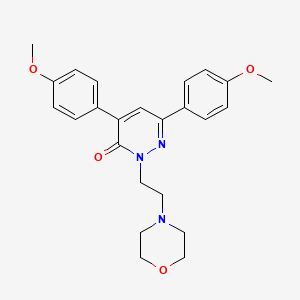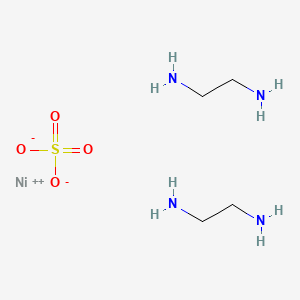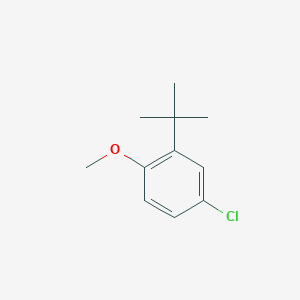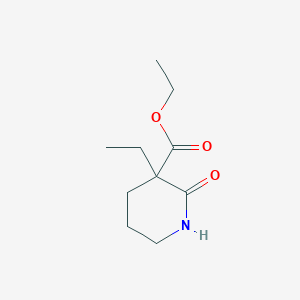
3(2H)-Pyridazinone, 4,6-bis(p-methoxyphenyl)-2-(2-morpholinoethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3(2H)-Pyridazinone, 4,6-bis(p-methoxyphenyl)-2-(2-morpholinoethyl)- is a synthetic organic compound that belongs to the pyridazinone family. Compounds in this family are known for their diverse biological activities and potential therapeutic applications. The presence of methoxyphenyl and morpholinoethyl groups in the structure suggests potential interactions with various biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4,6-bis(p-methoxyphenyl)-2-(2-morpholinoethyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.
Introduction of Methoxyphenyl Groups: This step may involve electrophilic aromatic substitution reactions using methoxybenzene derivatives.
Attachment of Morpholinoethyl Group: This can be done through nucleophilic substitution reactions using morpholine and ethyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions could target the pyridazinone core or the methoxy groups, potentially forming dihydropyridazinones or demethylated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings or the morpholinoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) under appropriate conditions (acidic, basic, or neutral).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydropyridazinones.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with enzymes or receptors.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3(2H)-Pyridazinone, 4,6-bis(p-methoxyphenyl)-2-(2-morpholinoethyl)- would involve its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and morpholinoethyl groups may enhance binding affinity and specificity. The exact pathways would depend on the biological context and the specific targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3(2H)-Pyridazinone, 4,6-bis(phenyl)-2-(2-morpholinoethyl)
- 3(2H)-Pyridazinone, 4,6-bis(p-methoxyphenyl)-2-(ethyl)
- 3(2H)-Pyridazinone, 4,6-bis(p-methoxyphenyl)-2-(2-piperidinoethyl)
Uniqueness
The presence of both methoxyphenyl and morpholinoethyl groups in 3(2H)-Pyridazinone, 4,6-bis(p-methoxyphenyl)-2-(2-morpholinoethyl)- makes it unique compared to other similar compounds
Propiedades
Número CAS |
23338-54-7 |
|---|---|
Fórmula molecular |
C24H27N3O4 |
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
4,6-bis(4-methoxyphenyl)-2-(2-morpholin-4-ylethyl)pyridazin-3-one |
InChI |
InChI=1S/C24H27N3O4/c1-29-20-7-3-18(4-8-20)22-17-23(19-5-9-21(30-2)10-6-19)25-27(24(22)28)12-11-26-13-15-31-16-14-26/h3-10,17H,11-16H2,1-2H3 |
Clave InChI |
QSZZTUVGSBDMRA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=NN(C2=O)CCN3CCOCC3)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Propan-2-yl)oxiran-2-yl]ethan-1-one](/img/structure/B14719172.png)


![3-[(Cyclopropanecarbonyl)amino]-5-nitrobenzoic acid](/img/structure/B14719180.png)
![methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate](/img/structure/B14719187.png)









